N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide - 1021062-53-2

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Catalog Number: EVT-3096975
CAS Number: 1021062-53-2
Molecular Formula: C18H16N4O2
Molecular Weight: 320.352
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate

Compound Description: Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate is a molecule featuring an oxopyridazinyl ring N-bound to an ethylacetate group. [] Substituents at adjacent carbon atoms on the ring include benzyl and methyl groups. [] The crystal packing of this compound reveals supramolecular tape formation along the a-axis direction, facilitated by methylene-C—H⋯O(ring carbonyl) and N(pyridazinyl) interactions. []

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound was synthesized through a microwave-assisted reaction between 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one and 3-methyl-1-phenyl-1H-pyrazol-5-amine in glycol. [] The pyrazolo[3,4-b]pyridine core in this molecule exhibits planarity except for two adjacent carbon atoms bearing the benzamido and oxo substituents. [] Intermolecular hydrogen bonding involving the dihydropyridinone ring NH group leads to infinite chains along the b axis in the crystal structure. []

6-Bromo-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one

Compound Description: This compound is characterized by an ethane fragment linked to both an almost planar imidazo[4,5-b]pyridone ring system and an envelope-shaped oxazolidine unit. [] The imidazo[4,5-b]pyridone ring system and the oxazolidine unit are attached to distinct carbon atoms on the ethane linker. [] The crystal structure shows centrosymmetric dimers formed via N—H⋯O hydrogen bonds between molecule pairs. []

3-(3‐tert‐butyl‐2‐oxo‐2,3‐dihydro‐1H‐imidazo[4,5‐b]pyridin‐6‐yl)‐4‐methyl‐N‐(1‐methyl‐1H‐pyrazol‐3‐yl)benzamide (25)

Compound Description: Compound 25 was designed as a hybrid molecule, merging an imidazo[4,5-b]pyridin-2-one core with a p-methylbenzamide fragment to enhance p38 mitogen-activated protein kinase (MAP) inhibition. [] This compound exhibited potent p38 inhibition, effectively suppressed tumor necrosis factor-α production in human whole blood cells, and showed significant efficacy in a rat model of collagen-induced arthritis. []

N-ethyl-4-(pyridin-4-yl)benzamide Derivatives

Compound Description: A series of N-ethyl-4-(pyridin-4-yl)benzamide derivatives were investigated for their potential as Rho-associated kinase-1 (ROCK1) inhibitors. [] These compounds were subject to molecular modeling techniques such as docking, molecular dynamics (MD), and 3-Dimensional structure-activity relationship (3D-QSAR) studies. [] Docking and MD simulations revealed key interactions and binding affinities between these derivatives and ROCK1. [] CoMFA and CoMSIA models, derived from 3D-QSAR analyses, demonstrated reasonable external predictive activity and highlighted favorable and unfavorable chemical group modifications. [] Based on these findings, several new compounds were designed, with seven showing promising predicted activity as ROCK1 inhibitors. []

(+)-4-[2-[4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo[5, 6]cyclohepta[1,2-b]- pyridin-11(R)-yl)-1-piperidinyl]-2-oxo-ethyl]-1-piperidinecarboxamide (SCH-66336)

Compound Description: SCH-66336 is a potent farnesyl protein transferase (FPT) inhibitor with an IC50 of 1.9 nM. [] This compound has good serum levels and half-lives when administered orally to rodents and primates. [] It is currently in clinical trials for antitumor activity. []

N-(2-amino-2-oxo-ethyl)-3-[5-[(1R,2S)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-methyl-benzamide (Compound 1)

Compound Description: Compound 1 is a glucocorticoid receptor (GR) binder identified from AstraZeneca’s chemical library. [] Its pharmacological properties make it suitable as a tracer for GR in in vitro studies. [] When administered to rats at 30 nmol/kg, Compound 1 effectively traced GR in the lung and spleen in vivo. []

3-((2‐oxo‐2‐(thiophen‐2‐yl)ethyl)thio)‐6‐(pyridin‐3‐ylmethyl)‐1,2,4‐triazin‐5(4H)‐one (Compound 4)

Compound Description: Compound 4 is a non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitor identified through virtual screening and in vitro enzyme assays. [] It exhibits an IC50 value of 13.1±1.7 μM against full-length Plk1. [] This compound represents a potential lead for the development of novel Plk1 inhibitors targeting non-ATP binding sites. []

Aminofurazan-Based ROCK Inhibitors: GSK269962A and SB-772077-B

Compound Description: GSK269962A (N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4, 5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide) and SB-7720770-B (4-(7-{[(3S)-3-amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine) represent a novel class of Rho kinase (ROCK) inhibitors based on the aminofurazan scaffold. [] These compounds exhibit potent ROCK inhibitory activity (IC50 values of 1.6 nM and 5.6 nM for GSK269962A and SB-772077-B against ROCK1, respectively), block inflammatory cytokine generation, and induce vasorelaxation. [] Oral administration of these inhibitors resulted in significant blood pressure reduction in hypertensive rat models. []

Properties

CAS Number

1021062-53-2

Product Name

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide

IUPAC Name

N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzamide

Molecular Formula

C18H16N4O2

Molecular Weight

320.352

InChI

InChI=1S/C18H16N4O2/c23-17-9-8-16(15-7-4-10-19-13-15)21-22(17)12-11-20-18(24)14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,20,24)

InChI Key

DBIRMPVBFATRRT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.